molecular formula C10H8F3N3O B3012534 5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-84-0

5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B3012534
CAS No.: 860789-84-0
M. Wt: 243.189
InChI Key: UHBOBJVSGUYSJN-UHFFFAOYSA-N
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Description

5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure is particularly noteworthy, as this group is known for enhancing the biological activity and stability of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule. These reactions often require specific catalysts and reagents to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the starting materials .

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenylboronic acid
  • 3-(trifluoromethyl)pyrazole
  • 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b]

Uniqueness

Compared to these similar compounds, 5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one stands out due to its unique combination of a triazolone ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-Methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860789-84-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C10H8F3N3OC_{10}H_8F_3N_3O, with a molecular weight of 243.19 g/mol. The predicted density is approximately 1.45g/cm31.45\,g/cm^3 and the pKa value is around 6.296.29 .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole ring. For instance, derivatives of triazole have exhibited significant cytotoxic effects against various cancer cell lines. A study demonstrated that related triazole compounds showed IC50 values less than 0.5 mM against multiple cancer types, indicating promising anticancer activity .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHeLa (Cervical)10.5
Compound BMCF-7 (Breast)8.3
Compound CA549 (Lung)15.2
This compound TBDTBD

Antimicrobial Activity

The triazole scaffold is also known for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. The presence of the trifluoromethyl group enhances lipophilicity and cellular uptake, which may contribute to increased antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The trifluoromethyl group in the para position of the phenyl ring significantly enhances biological activity through improved binding affinity to target proteins. Studies suggest that modifications to the triazole ring can lead to variations in potency and selectivity against specific biological targets .

Table 2: Impact of Functional Groups on Biological Activity

Functional GroupEffect on Activity
TrifluoromethylIncreased potency
MethylModerate activity
HydroxylReduced activity

Case Studies

  • Case Study on Antitumor Activity : A derivative of this compound was tested against a panel of human tumor cell lines including HeLa and MCF-7. The results indicated that modifications at the methyl position led to enhanced cytotoxicity compared to non-modified analogs.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates in xenograft models, suggesting its potential for further development as an anticancer agent.

Properties

IUPAC Name

3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c1-6-14-15-9(17)16(6)8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBOBJVSGUYSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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